molecular formula C5H9KO2 B1324436 Potassium pivalate CAS No. 19455-23-3

Potassium pivalate

Cat. No. B1324436
CAS RN: 19455-23-3
M. Wt: 140.22 g/mol
InChI Key: WFMNHCSATCWAAQ-UHFFFAOYSA-M
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Description

Potassium pivalate, also known as potassium trimethylacetate or pivalic acid potassium salt, is a chemical compound with the molecular formula C5H9KO2 . It has an average mass of 140.222 Da and a monoisotopic mass of 140.023956 Da .


Molecular Structure Analysis

The molecular structure of potassium pivalate consists of 5 carbon atoms, 9 hydrogen atoms, 1 potassium atom, and 2 oxygen atoms . The compound is a salt, formed by the reaction of pivalic acid with potassium .

Scientific Research Applications

1. Rate Enhancement in Chemical Synthesis

Potassium pivalate has been identified as a significant rate enhancer in chemical synthesis processes. A study highlighted its exceptional rate acceleration in a Miyaura borylation, a pivotal step in the manufacturing route to verinurad, a medication used for treating gout. This discovery emphasizes the potential of potassium pivalate in optimizing chemical reactions in pharmaceutical manufacturing (Ring et al., 2020).

2. Impact on Carnitine Homeostasis

Research has shown that pivalate-generating prodrugs, including potassium pivalate, can significantly impact carnitine homeostasis in humans. These compounds may lead to a depletion of tissue carnitine content, which is crucial for energy metabolism in the body. Studies indicate that while short-term use of such prodrugs might not result in clinically significant carnitine depletion, long-term or high-dose use could necessitate carnitine supplementation to avoid potential deficiencies (Brass, 2002).

3. Effects on Energy Metabolism

Potassium pivalate's influence on cellular energy metabolism has been studied, particularly in its interaction with cellular coenzyme A and acyl-CoA contents. In rat hepatocyte studies, pivalate led to a decrease in coenzyme A content as pivaloyl-CoA accumulated, impacting pyruvate oxidation but not significantly affecting palmitate oxidation. This suggests that pivalate's activation to pivaloyl-CoA plays a critical role in its biochemical impact (Ruff & Brass, 1991).

4. Reproductive Effects in Animal Models

Pivalate treatment in female rats was found to impact reproductive function, evidenced by reduced litter sizes and weights. This effect was independent of its impact on carnitine status, suggesting a direct influence of pivalate on reproductive health. The study highlights the need for further investigation into the reproductive effects of pivalate and related compounds (Doberenz et al., 2007).

properties

IUPAC Name

potassium;2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2.K/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMNHCSATCWAAQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium pivalate

CAS RN

19455-23-3
Record name Potassium Trimethylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
270
Citations
OT Ring, AD Campbell, BR Hayter, L Powell - Tetrahedron Letters, 2020 - Elsevier
… We describe herein the significant rate-enhancing effect of employing potassium pivalate as a … Our results highlight potassium pivalate as producing exceptional rate acceleration. To the …
Number of citations: 7 www.sciencedirect.com
E Fursova, O Kuznetsova, G Romanenko… - Journal of Cluster …, 2005 - Springer
From tetrahydrofurane solutions containing Cu(II) or Co(II) and potassium pivalate (KPiv) (molar ratios Cu/K=1/10, Co/K=1/5) one can isolate polynuclear [K 3 Co 2 Piv 7 (THF) 3 ] (1) …
Number of citations: 18 link.springer.com
IP Malkerova, EV Belova, DB Kayumova… - Russian Journal of …, 2023 - Springer
… these works are incomplete; eg, they do not describe the thermodynamic characteristics of tetramer molecules of saturated vapor and the process of vaporization of potassium pivalate …
Number of citations: 0 link.springer.com
MA Uvarova, SE Nefedov - Russian Journal of Coordination Chemistry, 2020 - Springer
… The reaction of aqueous iron(II) sulfate with potassium pivalate in MeCN followed by removal of the solvent and dissolution of the residue in Et 3 N and hexane gives a brown solution …
Number of citations: 2 link.springer.com
DM Tsymbarenko, EA Bukhtoyarova… - Russian Journal of …, 2011 - Springer
… Since the main goal of this study was to obtain a mixed ligand complex of potassium pivalate with 1,10 phenanthroline, we needed a synthetic method that would exclude the …
Number of citations: 6 link.springer.com
TT Nguyen, L Grigorjeva, O Daugulis - Chemical Communications, 2017 - pubs.rsc.org
… The reactions proceed in a dichloroethane solvent, and employ diisopropyl azodicarboxylate as a carbon monoxide source, Mn(OAc) 2 as a cooxidant and potassium pivalate as a base…
Number of citations: 68 pubs.rsc.org
EY Fursova, OV Kuznetsova, VI Ovcharenko… - Russian Chemical …, 2008 - Springer
… The reaction of NiCl2 with excess potassium pivalate (KPiv) in ethanol affords the chain polymeric compound KNi4(Piv)7(OH)2(EtOH)6. In the solid compound, the tetranuclear nick el …
Number of citations: 7 link.springer.com
PB Arockiam, C Fischmeister, C Bruneau… - Angewandte …, 2010 - Wiley Online Library
… As an attempt to reach diarylation, the best system appears to be the in-situ-generated catalyst from [{RuCl 2 (p-cymene)} 2 ] (A) with 2 equivalents of potassium pivalate (KO 2 CtBu) per …
Number of citations: 276 onlinelibrary.wiley.com
R Boyaala, R Touzani, V Guerchais, JF Soulé… - Tetrahedron …, 2017 - Elsevier
… 1, entry 3); whereas the use of potassium pivalate (PivOK) or potassium adamantane-1-… )(dppb)] associated to 2 equivalents of potassium pivalate in DMA at 150 C, no reaction occurred …
Number of citations: 6 www.sciencedirect.com
KS Singh, PH Dixneuf - ChemCatChem, 2013 - Wiley Online Library
… With catalyst 1, potassium pivalate was more effective than potassium acetate for reactions conducted in water (Table 1, entries 9 and 10 versus 7). With KOPiv (5 mol %) a complete …

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